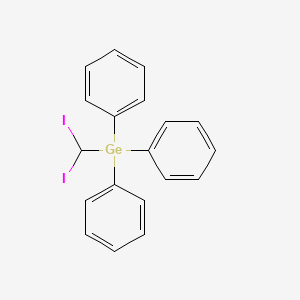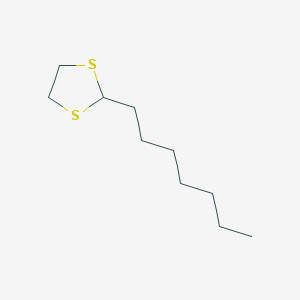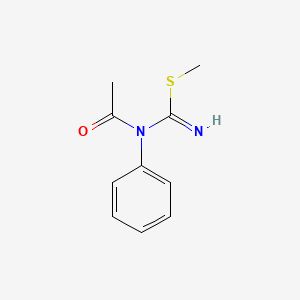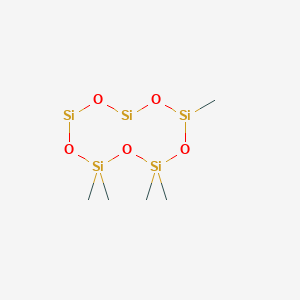
(Diiodomethyl)(triphenyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diiodomethyl)(triphenyl)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a diiodomethyl group and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diiodomethyl)(triphenyl)germane typically involves the reaction of triphenylgermane with diiodomethane under specific conditions. One common method includes the use of Grignard reagents, where triphenylgermane reacts with diiodomethane in the presence of a catalyst to form the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(Diiodomethyl)(triphenyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the diiodomethyl group to a methyl group or other reduced forms.
Substitution: The diiodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
(Diiodomethyl)(triphenyl)germane has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a precursor for other organogermanium compounds.
Mechanism of Action
The mechanism of action of (Diiodomethyl)(triphenyl)germane involves its interaction with molecular targets and pathways within a given system. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. Its effects are mediated through the formation and cleavage of chemical bonds, leading to the desired products or biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Diiodomethyl)(triphenyl)germane include other organogermanium compounds such as:
Triphenylgermane: A precursor in the synthesis of this compound.
Germanium(II) hydrides: Compounds containing germanium-hydrogen bonds with similar reactivity.
Uniqueness
This compound is unique due to the presence of the diiodomethyl group, which imparts distinct chemical properties and reactivity compared to other organogermanium compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
| 90159-07-2 | |
Molecular Formula |
C19H16GeI2 |
Molecular Weight |
570.8 g/mol |
IUPAC Name |
diiodomethyl(triphenyl)germane |
InChI |
InChI=1S/C19H16GeI2/c21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H |
InChI Key |
AVXIXIWHSWSCLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-](/img/structure/B14358574.png)

